2-Ethyl-5-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine
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Overview
Description
2-Ethyl-5-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family This compound is characterized by its fused ring structure, which includes both imidazole and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . One common method includes the cyclization of appropriate precursors under controlled conditions to form the fused ring structure. The reaction conditions often involve the use of catalysts, such as transition metals, and solvents that facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction setups can be employed to optimize the production process. The use of green chemistry principles, such as solvent recycling and energy-efficient reactions, is also considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-5-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-Ethyl-5-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Ethyl-5-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[3,2-a]pyrimidine Derivatives: These compounds share a similar fused ring structure and exhibit comparable biological activities.
Imidazole Containing Compounds: Imidazole derivatives also possess a fused ring structure and are known for their broad range of chemical and biological properties.
Pyrazolo[1,5-a]pyrimidine Derivatives: These compounds have a similar “amino–nitro–amino” structure and are studied for their energetic properties.
Uniqueness
2-Ethyl-5-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is unique due to its specific substitution pattern and the presence of both ethyl and isopropyl groups
Properties
Molecular Formula |
C11H19N3 |
---|---|
Molecular Weight |
193.29 g/mol |
IUPAC Name |
2-ethyl-5-propan-2-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine |
InChI |
InChI=1S/C11H19N3/c1-4-9-7-14-10(8(2)3)5-6-12-11(14)13-9/h7-8,10H,4-6H2,1-3H3,(H,12,13) |
InChI Key |
QJXOYYYKZWVDEH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN2C(CCNC2=N1)C(C)C |
Origin of Product |
United States |
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